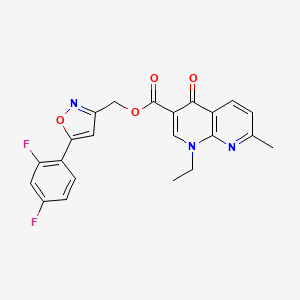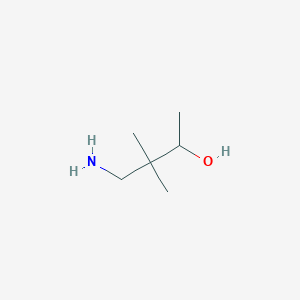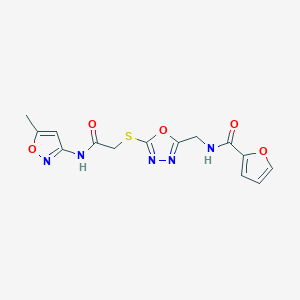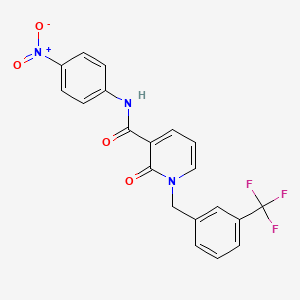
4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 4-hydroxy-2-quinolones . 4-Hydroxy-2-quinolones are organic compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones and their analogs has been a topic of interest in recent years . These compounds are often synthesized through a series of complex reactions, including extraction, chromatographic separation, and final crystallization .Molecular Structure Analysis
The molecular structure of this compound is likely complex, with multiple chiral centers and a cyclic nature. The unique amino acid, Bmt, plays a pivotal role in the structure, contributing to the overall conformation of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are intricate, given the molecule’s complexity . The correlation of Bmt to dihydro-MeBmt through chemical transformation is a key step in confirming the structure of the novel amino acid .科学的研究の応用
Environmental Management and Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are critical for degrading recalcitrant compounds in the environment. Compounds like 4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide, by virtue of their chemical structure, may undergo various degradation pathways and interact with environmental pollutants. A study highlights the degradation of acetaminophen (ACT) in aqueous media using AOPs, detailing by-products and their biotoxicity, which could be relevant for understanding the environmental fate of similar compounds (Qutob et al., 2022).
Role in Biological Processes
The study of compounds like this compound can also extend to understanding cellular processes and stress responses. For example, research on 4-hydroxynonenal, a bioactive marker, sheds light on biological activities and methods for identification in cells, suggesting the importance of such compounds in signaling, oxidative stress response, and more (Žarković, 2003).
Biotechnological Applications
In biotechnology, hydroxycinnamic acids and their derivatives play a crucial role due to their antioxidant properties and potential as precursors for valuable chemicals. These applications range from the production of biodegradable polymers to serving as feedstocks for green chemistry. Understanding the chemical pathways and biological activities of specific compounds like this compound can lead to innovations in material science and bioprocessing (Gao, Ma, & Xu, 2011).
Antioxidant Activity and Health Applications
Research into the antioxidant properties of compounds related to this compound can provide insights into their potential health benefits, including roles in preventing or mitigating oxidative stress-related diseases. Studies on hydroxycinnamic acids reveal structure-activity relationships that inform the design of more potent antioxidant molecules (Razzaghi-Asl et al., 2013).
作用機序
特性
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)sulfonyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c1-10-6-8-11(9-7-10)25(22,23)18-16(20)14-15(19)12-4-2-3-5-13(12)24-17(14)21/h2-9,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAIMTPQKHAJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
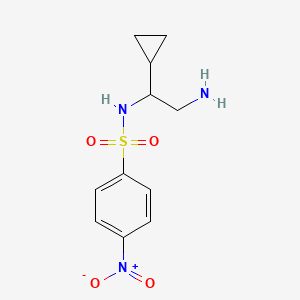
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2779983.png)

![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2779989.png)
![7-chloro-4-(3,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2779990.png)
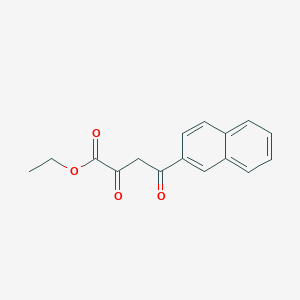
![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)
